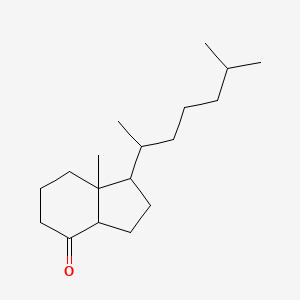
(1R,3aR,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aR,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:
Formation of the hexahydroindene core: This can be achieved through a series of cyclization reactions.
Introduction of the methyl groups: Methyl groups can be introduced using alkylation reactions.
Attachment of the heptan-2-yl group: This step may involve the use of Grignard reagents or other organometallic compounds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of high-pressure reactors, catalysts, and continuous flow systems to ensure efficient synthesis.
化学反応の分析
Types of Reactions
(1R,3aR,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, (1R,3aR,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of specific structural features on biological activity. It can serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicine, (1R,3aR,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one may have potential therapeutic applications. Its structure suggests that it could interact with various biological pathways, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
作用機序
The mechanism of action of (1R,3aR,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
Hexahydroindene derivatives: Compounds with similar hexahydroindene cores.
Methylheptan-2-yl derivatives: Compounds with similar side chains.
Uniqueness
What sets (1R,3aR,7aR)-7a-methyl-1-(®-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one apart is its specific combination of structural features. The presence of both the hexahydroindene core and the methylheptan-2-yl side chain gives it unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C18H32O |
|---|---|
分子量 |
264.4 g/mol |
IUPAC名 |
7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
InChI |
InChI=1S/C18H32O/c1-13(2)7-5-8-14(3)15-10-11-16-17(19)9-6-12-18(15,16)4/h13-16H,5-12H2,1-4H3 |
InChIキー |
ATMUYWZMPLKPEJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














